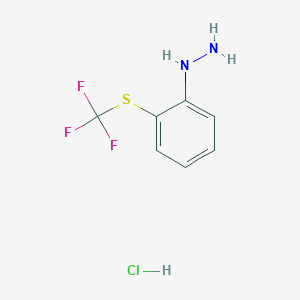![molecular formula C7H7N3O B12867741 Isoxazolo[5,4-c]pyridine-5-methanamine](/img/structure/B12867741.png)
Isoxazolo[5,4-c]pyridine-5-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazolo[5,4-c]pyridine-5-methanamine is a heterocyclic compound that features a fused isoxazole and pyridine ring system. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[5,4-c]pyridine-5-methanamine typically involves the cyclization of 5-aminoisoxazole with electrophilic agents. One common method includes the reaction of 5-amino-3-methylisoxazole with Mannich bases in pyridine under reflux conditions . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions (MCRs) and catalyst-free, one-pot synthesis methods are promising due to their efficiency, cost-effectiveness, and environmentally benign nature .
Chemical Reactions Analysis
Types of Reactions
Isoxazolo[5,4-c]pyridine-5-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially hydrogenated analogs.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride (NaH) in dimethylformamide (DMF) are employed for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include N-oxides, partially hydrogenated analogs, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Isoxazolo[5,4-c]pyridine-5-methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological activities, including anticancer, antibacterial, and antiproliferative properties
Mechanism of Action
The mechanism of action of isoxazolo[5,4-c]pyridine-5-methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of cytochrome P450 enzymes, which are involved in the biosynthesis of steroid hormones . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,5-b]pyridine: Another isoxazolopyridine derivative with similar biological activities but different structural features.
Isoxazolo[5,4-b]pyridine: Known for its wide range of pharmacological activities, including antitumor and pesticidal properties.
Uniqueness
Isoxazolo[5,4-c]pyridine-5-methanamine is unique due to its specific ring fusion and the presence of a methanamine group, which imparts distinct chemical reactivity and biological activity compared to other isoxazolopyridine derivatives .
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
[1,2]oxazolo[5,4-c]pyridin-5-ylmethanamine |
InChI |
InChI=1S/C7H7N3O/c8-2-6-1-5-3-10-11-7(5)4-9-6/h1,3-4H,2,8H2 |
InChI Key |
YMBGKSSGSRQZML-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NOC2=CN=C1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


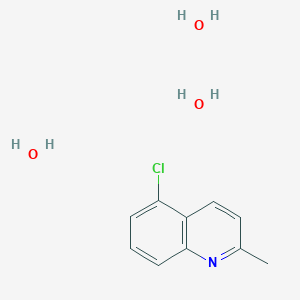
![2-(2-Chlorobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12867674.png)
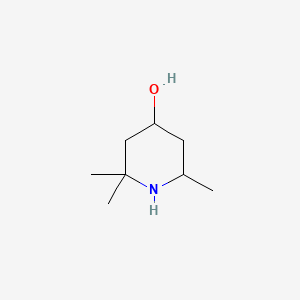
![2-(2-Chlorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12867692.png)

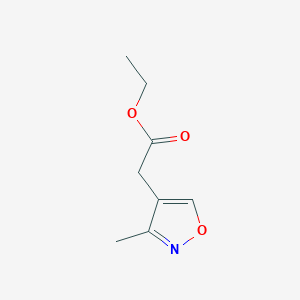
![1-(5-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12867710.png)
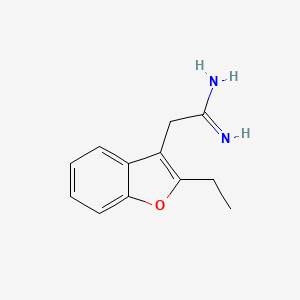
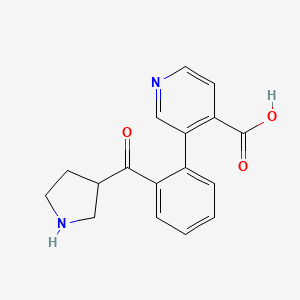
![2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid](/img/structure/B12867729.png)
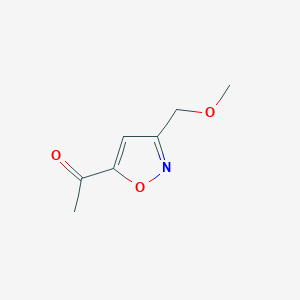
![5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine](/img/structure/B12867743.png)
![2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12867747.png)
